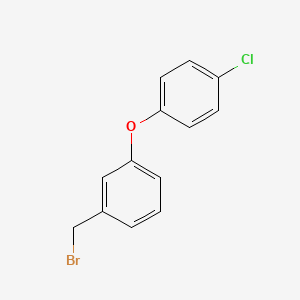

1-(Bromomethyl)-3-(4-chlorophenoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-(4-chlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXOJUBUEPIETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromomethyl 3 4 Chlorophenoxy Benzene

Strategic Design of Precursor Molecules

The successful synthesis of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene hinges on the effective construction of its core structure. This is typically achieved by first synthesizing a suitable benzylic precursor, which is then subjected to bromination.

Installation of the Phenoxy Moiety via Ullmann or Buchwald-Hartwig Coupling Analogues

The creation of the diaryl ether bond in 3-(4-chlorophenoxy)toluene is accomplished through cross-coupling reactions. Two of the most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. rsc.org

Ullmann Condensation: This classic method involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. rsc.orgscielo.org.mx For the synthesis of 3-(4-chlorophenoxy)toluene, this would typically involve the reaction of 3-cresol with 1-chloro-4-iodobenzene (B104392) or a related activated aryl halide. The reaction is often carried out in a high-boiling polar solvent like dimethylformamide (DMF) or pyridine. nih.gov While effective, traditional Ullmann conditions can be harsh and may not be suitable for complex molecules with sensitive functional groups. nih.govnih.gov Modern modifications of the Ullmann reaction utilize ligands and milder conditions to improve yields and substrate scope. nih.govmdpi.com

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to the Ullmann condensation for forming diaryl ethers. rsc.orgorganic-chemistry.org The reaction couples an aryl halide or triflate with an alcohol or phenol. wikipedia.org In the context of synthesizing 3-(4-chlorophenoxy)toluene, this would involve reacting 3-bromotoluene (B146084) with 4-chlorophenol (B41353), or vice versa, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov The reaction is typically carried out under basic conditions at moderate temperatures. wikipedia.org

| Coupling Reaction | Catalyst | Reactants | Typical Conditions |

| Ullmann Condensation | Copper (e.g., CuI, CuBr) | Aryl Halide + Phenol | High temperatures (100-220 °C), Polar solvents (e.g., DMF, Pyridine) |

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)2) with Phosphine Ligand | Aryl Halide/Triflate + Phenol | Moderate temperatures, Base (e.g., Cs2CO3, K3PO4) |

Benzylic Bromination Techniques for Selective Introduction of the Bromomethyl Group

Once the precursor, 3-(4-chlorophenoxy)toluene, is synthesized, the next critical step is the selective introduction of a bromine atom at the benzylic position (the methyl group). This transformation is typically achieved through a free-radical bromination reaction. masterorganicchemistry.com

Radical Bromination with N-Bromosuccinimide (NBS) and Initiators

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, is the most common and effective method for benzylic bromination. masterorganicchemistry.commychemblog.com NBS is favored over molecular bromine (Br2) because it provides a low, constant concentration of bromine radicals, which minimizes competing electrophilic aromatic substitution on the electron-rich rings. masterorganicchemistry.comchadsprep.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating or irradiation to generate radicals that start the chain reaction. mychemblog.com

The mechanism proceeds via a radical chain process:

Initiation: The initiator decomposes to form radicals, which then react with NBS to generate a bromine radical. mychemblog.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 3-(4-chlorophenoxy)toluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). mychemblog.com This benzylic radical then reacts with a molecule of Br2 (generated in situ from the reaction of HBr with NBS) to form the desired product, 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene, and another bromine radical, which continues the chain. youtube.comyoutube.com

Termination: The reaction terminates when two radicals combine.

Photochemical and Thermal Conditions for Bromination

The initiation of the radical bromination can be achieved through either thermal or photochemical means.

Thermal Conditions: In the absence of a light source, the reaction is typically carried out by heating the reaction mixture in a suitable solvent, such as carbon tetrachloride (CCl4) or cyclohexane (B81311), in the presence of a thermal initiator like AIBN or BPO. mychemblog.com The heat provides the energy required to decompose the initiator and start the radical chain reaction.

Photochemical Conditions: Alternatively, the reaction can be initiated by irradiating the reaction mixture with UV light. rsc.org The light provides the energy for the homolytic cleavage of the N-Br bond in NBS or the initiator, generating the initial radicals. libretexts.org Photochemical methods can often be performed at lower temperatures and may offer better selectivity. rsc.orgresearchgate.net Continuous flow photochemistry has emerged as a powerful tool for benzylic brominations, allowing for precise control of reaction parameters and improved safety. acs.orgrsc.org

| Condition | Initiator | Energy Source | Key Features |

| Thermal | AIBN, BPO | Heat | Requires refluxing temperatures. |

| Photochemical | Light-sensitive initiators or direct irradiation of NBS | UV Light | Can often be performed at lower temperatures, offering potentially higher selectivity. rsc.orgresearchgate.net |

Control of Regioselectivity and Minimization of Over-Bromination

A key challenge in benzylic bromination is achieving high regioselectivity for the desired monobrominated product while minimizing the formation of the dibrominated byproduct, 1-(dibromomethyl)-3-(4-chlorophenoxy)benzene. scientificupdate.com

Several factors influence the regioselectivity and the extent of over-bromination:

NBS Concentration: Using NBS is crucial for maintaining a low concentration of Br2, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. chadsprep.comyoutube.com

Reaction Time and Stoichiometry: Careful control of the reaction time and the stoichiometry of NBS is essential. Using a slight excess of the toluene (B28343) precursor or stopping the reaction before completion can help to minimize the formation of the dibrominated product.

Solvent: The choice of solvent can influence the reaction's outcome. Non-polar solvents like carbon tetrachloride or cyclohexane are traditionally used for Wohl-Ziegler reactions. mychemblog.com

Continuous Addition: In some cases, the slow, continuous addition of NBS to the reaction mixture can help maintain a low concentration of the brominating agent and improve selectivity for the monobrominated product. scientificupdate.com

By carefully controlling these reaction parameters, it is possible to synthesize 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene with high yield and purity.

Multi-Step Synthesis Pathways

Multi-step synthesis is essential for constructing complex organic molecules like 1-(bromomethyl)-3-(4-chlorophenoxy)benzene from simpler, readily available starting materials. The order and type of reactions are critical to achieving the desired substitution pattern and avoiding unwanted side reactions.

A plausible convergent synthesis for 1-(bromomethyl)-3-(4-chlorophenoxy)benzene involves the coupling of a phenol derivative with an aryl halide. Two main disconnections are possible for the diaryl ether bond:

Route A: Coupling of 3-(bromomethyl)phenol (B1282558) with 1-chloro-4-iodobenzene.

Route B: Coupling of 4-chlorophenol with 1-bromo-3-(bromomethyl)benzene.

Route A is often more practical as the benzylic bromomethyl group can be sensitive to the conditions of diaryl ether synthesis. Therefore, a more robust precursor, such as a hydroxymethyl or methyl group, is often carried through the coupling step and then converted to the bromomethyl group.

A representative convergent synthesis is outlined below, starting from 3-hydroxybenzyl alcohol and 1-chloro-4-iodobenzene.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The first step involves the formation of the diaryl ether core by coupling 3-hydroxybenzyl alcohol with 1-chloro-4-iodobenzene. The Ullmann condensation, which utilizes a copper catalyst, is a classic method for this transformation. synarchive.comwikipedia.org Modern variations often use ligands to facilitate the reaction under milder conditions. acs.orgorganic-chemistry.org

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Hydroxybenzyl alcohol | 1-Chloro-4-iodobenzene | CuI | K2CO3 | DMF | 120-140 | 75-85 |

This table presents typical conditions for an Ullmann-type diaryl ether synthesis.

The product of this reaction is (3-(4-chlorophenoxy)phenyl)methanol.

Step 2: Benzylic Bromination

The final step is the conversion of the benzylic alcohol to the corresponding benzyl (B1604629) bromide. This can be achieved using various brominating agents. A common and effective method for this transformation is the use of phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under radical conditions. chadsprep.commasterorganicchemistry.comlibretexts.org

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (3-(4-Chlorophenoxy)phenyl)methanol | PBr3 | Diethyl ether | 0 to RT | 80-90 |

This table illustrates typical conditions for the bromination of a benzyl alcohol.

This two-step convergent approach provides an efficient pathway to 1-(bromomethyl)-3-(4-chlorophenoxy)benzene.

Sequential functionalization involves the stepwise modification of a single starting material. This linear approach is particularly useful for creating a library of complex analogues where a common intermediate is diversified in later steps. A plausible sequential synthesis of 1-(bromomethyl)-3-(4-chlorophenoxy)benzene could start from a simpler diaryl ether, such as 3-methyldiphenyl ether, which is then functionalized.

A closely related synthesis has been reported for the analogous compound 1-(bromomethyl)-3-phenoxybenzene, starting from m-phenoxytoluene. chemicalbook.com This provides a strong precedent for a similar approach to the target molecule.

Step 1: Friedel-Crafts Alkylation or Acylation

One could start with a simple aromatic compound and build the carbon framework. For instance, Friedel-Crafts acylation of phenoxybenzene with acetyl chloride would yield 3-acetylphenoxybenzene, which could then be reduced. However, a more direct approach starts with a pre-formed diaryl ether.

Step 2: Diaryl Ether Synthesis (e.g., Williamson Ether Synthesis)

The diaryl ether core can be constructed first. For instance, the reaction of 3-bromotoluene with 4-chlorophenol via an Ullmann condensation or a Williamson ether synthesis can yield 3-(4-chlorophenoxy)-1-methylbenzene. The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide and is a fundamental method for ether formation. francis-press.comjk-sci.comwikipedia.org

| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorophenol | 3-Bromotoluene | K2CO3 | DMF | 100-120 | 80-90 |

This table shows representative conditions for a Williamson ether synthesis to form a diaryl ether.

Step 3: Benzylic Bromination

The resulting 3-(4-chlorophenoxy)-1-methylbenzene can then undergo selective benzylic bromination. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light. chadsprep.commasterorganicchemistry.comlibretexts.org This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. libretexts.org

| Reactant | Reagent | Initiator | Solvent | Condition | Yield (%) |

|---|---|---|---|---|---|

| 3-(4-Chlorophenoxy)-1-methylbenzene | NBS | AIBN | CCl4 | Reflux | 85-95 |

This table provides typical conditions for the benzylic bromination of a toluene derivative.

This sequential approach allows for the late-stage introduction of the reactive bromomethyl group, which can be advantageous for the synthesis of analogues by modifying the diaryl ether core before the final bromination step.

Chemical Transformations and Reaction Pathways of 1 Bromomethyl 3 4 Chlorophenoxy Benzene

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic carbon of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is the primary site for nucleophilic attack, leading to the displacement of the bromide leaving group. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

Mechanistic Insights into SN1 and SN2 Pathways

The nucleophilic substitution at the benzylic position of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, or concurrently via both. The preferred mechanism is dictated by several factors, including the nature of the nucleophile, the solvent polarity, and the electronic properties of the substituents on the aromatic rings.

Benzylic halides are known to exhibit borderline behavior, and their solvolysis often results in a curved Hammett plot. This nonlinearity suggests a change in the transition state structure, from a more SN2-like character with electron-withdrawing substituents to a more SN1-like character with electron-donating substituents. In the case of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene, the 3-phenoxy group is generally considered to be electron-withdrawing by induction but can be weakly electron-donating through resonance. The 4-chloro substituent on the phenoxy ring is also electron-withdrawing. This electronic profile suggests that the compound is likely to favor an SN2 pathway, particularly with strong nucleophiles in polar aprotic solvents. However, under conditions that favor carbocation formation, such as in polar protic solvents with weak nucleophiles, an SN1 pathway can become competitive due to the resonance stabilization of the resulting benzylic carbocation by the adjacent phenyl ring.

Reactivity with Various Nucleophiles (e.g., Alcohols, Amines, Azides, Thiols)

1-(Bromomethyl)-3-(4-chlorophenoxy)benzene readily reacts with a variety of nucleophiles to form new carbon-heteroatom bonds. These reactions are typically carried out under standard nucleophilic substitution conditions.

Alcohols: In the presence of a base, alcohols act as nucleophiles to displace the bromide, forming the corresponding ethers. The reaction generally proceeds via an SN2 mechanism.

Amines: Primary and secondary amines are effective nucleophiles for the amination of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene, leading to the formation of secondary and tertiary amines, respectively. Due to the high reactivity of the benzylic bromide, overalkylation can be an issue, but this can often be controlled by using an excess of the amine.

Azides: The azide (B81097) ion is an excellent nucleophile for SN2 reactions and can be used to synthesize the corresponding benzyl (B1604629) azide. This transformation is a valuable route for the introduction of a nitrogen-containing functional group, which can be further elaborated.

Thiols: Thiolates, generated from thiols in the presence of a base, are potent nucleophiles that react efficiently with 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene to yield thioethers.

| Nucleophile | Reagent | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|

| Ethanol | NaOEt | Ethanol | 1-(Ethoxymethyl)-3-(4-chlorophenoxy)benzene | Good |

| Diethylamine | (C2H5)2NH | Acetonitrile | N,N-Diethyl-1-(3-(4-chlorophenoxy)phenyl)methanamine | High |

| Sodium Azide | NaN3 | DMF | 1-(Azidomethyl)-3-(4-chlorophenoxy)benzene | High |

| Ethanethiol | NaSEt | Ethanol | 1-((Ethylthio)methyl)-3-(4-chlorophenoxy)benzene | Good |

Impact of Phenoxy and Chloro Substituents on Reaction Kinetics and Selectivity

The substituents on the aromatic rings of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene play a crucial role in modulating its reactivity. The 3-phenoxy group exerts both inductive and resonance effects. Inductively, the oxygen atom is electron-withdrawing, which would be expected to decrease the rate of an SN1 reaction by destabilizing the carbocation intermediate, and slightly increase the rate of an SN2 reaction by making the benzylic carbon more electrophilic. Through resonance, the lone pairs on the oxygen can donate electron density to the benzene (B151609) ring, which would stabilize a developing positive charge in an SN1 transition state.

This net electron-withdrawing nature of the 3-(4-chlorophenoxy) substituent would generally favor an SN2 pathway by increasing the electrophilicity of the benzylic carbon. In an SN1 reaction, this substituent would destabilize the carbocation intermediate, thus slowing down the reaction rate compared to an unsubstituted benzyl bromide.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

The benzylic bromide functionality of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene also allows it to participate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp3)-C(sp2) bonds. 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene can be coupled with a variety of arylboronic acids or their esters in the presence of a palladium catalyst and a base to yield diarylmethane derivatives. This reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/H2O | 1-(3-(4-Chlorophenoxy)benzyl)benzene | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 1-(4-Methoxybenzyl)-3-(4-chlorophenoxy)benzene | 92 |

| Thiophene-2-boronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 2-((3-(4-Chlorophenoxy)phenyl)methyl)thiophene | 78 |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting an organic halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene can undergo Sonogashira coupling with various terminal alkynes to produce the corresponding propargylated arenes.

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 1-(3-(4-Chlorophenoxy)phenyl)-3-phenyl-1-propyne | 88 |

| Trimethylsilylacetylene | Pd(OAc)2/PPh3 | CuI | i-Pr2NEt | Toluene | Trimethyl((3-(3-(4-chlorophenoxy)phenyl)prop-1-yn-1-yl))silane | 90 |

| Propargyl alcohol | PdCl2(dppf) | CuI | DBU | Acetonitrile | 4-(3-(4-Chlorophenoxy)phenyl)but-2-yn-1-ol | 75 |

Kumada and Negishi Coupling Variants

The benzylic bromide moiety of 1-(bromomethyl)-3-(4-chlorophenoxy)benzene is a prime site for carbon-carbon bond formation via cross-coupling reactions. Among these, the Kumada and Negishi couplings are particularly effective for coupling alkyl halides.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (R-MgX) with an organic halide. organic-chemistry.orgwikipedia.org In the context of 1-(bromomethyl)-3-(4-chlorophenoxy)benzene, the benzylic bromide can react with various Grignard reagents (e.g., alkyl, vinyl, or aryl magnesium halides) in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org Nickel-catalyzed couplings are common for such transformations. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the benzylic bromide to the Ni(0) catalyst, transmetalation with the Grignard reagent, and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nih.govmdpi.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (R-ZnX) and offers greater functional group tolerance compared to the Kumada coupling. wikipedia.orgorganic-chemistry.org The benzylic bromide of the title compound can be coupled with aryl, vinyl, benzyl, or alkyl zinc reagents. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Nickel-catalyzed Negishi reactions have been shown to be particularly effective for the cross-coupling of racemic secondary benzylic halides. organic-chemistry.orgresearchgate.net

The table below illustrates hypothetical Kumada and Negishi coupling reactions with 1-(bromomethyl)-3-(4-chlorophenoxy)benzene.

| Coupling Reaction | Reagent Example | Catalyst | Potential Product |

| Kumada Coupling | Phenylmagnesium bromide | NiCl₂(dppe) | 1-(4-chlorophenoxy)-3-(phenethyl)benzene |

| Negishi Coupling | Ethylzinc chloride | Pd(PPh₃)₄ | 1-(4-chlorophenoxy)-3-(propyl)benzene |

Palladium and Nickel Catalysis in Cross-Coupling

Both palladium and nickel are extensively used to catalyze cross-coupling reactions involving benzylic halides. nih.govthieme-connect.com

Palladium Catalysis: Palladium catalysts are known for their high efficiency, broad functional group tolerance, and high stereospecificity. wikipedia.orgnrochemistry.com In reactions like the Negishi coupling, palladium complexes are generally preferred for achieving high chemical yields. wikipedia.org For the coupling of benzylic bromides, palladium catalysts can effectively promote the reaction with various organometallic reagents, including those of zinc, boron, and tin. nih.govresearchgate.net

Nickel Catalysis: Nickel catalysts are often more cost-effective and can exhibit unique reactivity. wikipedia.orgyoutube.com They are particularly useful in Kumada couplings and can be effective for coupling less reactive electrophiles like aryl chlorides. organic-chemistry.orgnih.gov Mechanistic studies suggest that nickel-catalyzed Kumada couplings can proceed through a Ni(I) intermediate as the active catalytic species. mdpi.comresearchgate.net Nickel catalysts have also been successfully employed for the enantioselective Negishi coupling of benzylic bromides. organic-chemistry.org

The choice between palladium and nickel depends on the specific coupling partners, desired functional group tolerance, and reaction conditions. While palladium catalysis is often dominated by electronic effects of the substrates, nickel catalysis can be less sensitive to these effects but influenced by coordinating functional groups. youtube.com

Electrophilic Aromatic Substitution on the Benzene Ring

The two benzene rings of 1-(bromomethyl)-3-(4-chlorophenoxy)benzene are susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is dictated by the directing effects of the substituents already present.

Directing Effects of Substituents on Further Functionalization

The outcome of an EAS reaction is controlled by the electronic properties of the substituents on the aromatic ring, which can be either activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.orgpressbooks.pubcognitoedu.org

Ring A (Substituted with -CH₂Br and -OAr):

Bromomethyl group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the bromine atom. As an alkyl halide group, it acts as an ortho, para-director. savemyexams.com

Aryloxy group (-O-C₆H₄Cl): The ether oxygen donates electron density to the ring via resonance (+M effect) but withdraws it through induction (-I effect). The resonance effect is dominant, making the aryloxy group an activating, ortho, para-director. organicchemistrytutor.comyoutube.com

Ring B (Substituted with -Cl and -OAr):

Chlorine atom (-Cl): Halogens are deactivating due to their strong inductive effect but are ortho, para-directing because their lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. pressbooks.puborganicchemistrytutor.com

Phenoxy group (-O-C₆H₅CH₂Br): Similar to the aryloxy group on Ring A, this is an activating, ortho, para-director. organicchemistrytutor.com

On Ring B, both the chlorine and the ether linkage are ortho, para-directors. The ether linkage is an activating group, while the chlorine is deactivating. Thus, the activating ether group will primarily control the substitution pattern, directing incoming electrophiles to the positions ortho to the ether linkage (positions 2' and 6').

Halogenation, Nitration, and Sulfonation Studies

Based on the directing effects discussed, the outcomes of specific EAS reactions can be predicted. These reactions typically require a catalyst, such as a Lewis acid for halogenation. frontiersin.org

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), halogenation will occur on the more activated ring. Ring A is more activated due to the strong activating effect of the aryloxy group. Substitution is expected at the positions ortho and para to the aryloxy group.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂). Again, substitution will preferentially occur on Ring A at the positions activated by the aryloxy group.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). The substitution pattern will follow the same principles, favoring the activated positions on Ring A.

The table below summarizes the predicted major products for the electrophilic aromatic substitution on 1-(bromomethyl)-3-(4-chlorophenoxy)benzene.

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 1-(Bromomethyl)-2-bromo-5-(4-chlorophenoxy)benzene and 1-(Bromomethyl)-4-bromo-3-(4-chlorophenoxy)benzene |

| Nitration | HNO₃ / H₂SO₄ | 1-(Bromomethyl)-5-(4-chlorophenoxy)-2-nitrobenzene and 1-(Bromomethyl)-3-(4-chlorophenoxy)-4-nitrobenzene |

| Sulfonation | SO₃ / H₂SO₄ | 4-(Bromomethyl)-5-(4-chlorophenoxy)benzenesulfonic acid and 2-(Bromomethyl)-5-(4-chlorophenoxy)benzenesulfonic acid |

Radical Reactions Beyond Benzylic Bromination

The carbon-bromine bond at the benzylic position is relatively weak and can undergo homolytic cleavage to form a stable benzylic radical. This reactivity extends beyond the initial benzylic bromination used to synthesize the compound. For instance, benzylic radicals can be generated from benzylic bromides and participate in further C-C bond-forming reactions.

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene. These methods probe the vibrational modes of the molecule, allowing for the identification of functional groups and analysis of conformational isomers.

The FT-IR and Raman spectra of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene are characterized by a series of absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The primary functional groups are the two substituted benzene (B151609) rings, the ether linkage (C-O-C), the bromomethyl group (-CH₂Br), and the chloro-substituent (-Cl).

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.cz The carbon-carbon stretching vibrations within the aromatic rings give rise to characteristic bands in the 1600-1400 cm⁻¹ range. libretexts.orgvscht.cz The specific substitution patterns on both rings (1,3- on one and 1,4- on the other) influence the patterns of C-H out-of-plane (oop) bending vibrations in the fingerprint region (900-675 cm⁻¹), which can be diagnostic for the substitution pattern. libretexts.org

The diaryl ether linkage is characterized by its asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is typically strong and appears in the 1270-1230 cm⁻¹ region, while the symmetric stretch is weaker and found at lower wavenumbers. researchgate.net

The bromomethyl group introduces several characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) group are expected between 2950 and 2850 cm⁻¹. The C-H bending or scissoring deformation occurs around 1470-1450 cm⁻¹. libretexts.org A key vibration is the C-H wag of the -CH₂X group (where X is a halogen), which is typically found in the 1300-1150 cm⁻¹ range. orgchemboulder.com The C-Br stretching vibration is expected at lower frequencies, generally in the 690-515 cm⁻¹ region, due to the heavy bromine atom. libretexts.orgorgchemboulder.com

The C-Cl stretch from the chlorophenoxy group is also found in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.orgorgchemboulder.com The precise positions of these bands can be influenced by coupling with other vibrations in the molecule.

Table 1: Predicted Characteristic Vibrational Frequencies for 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic Rings | C-H Out-of-Plane Bend | 900 - 675 | Strong |

| Bromomethyl (-CH₂Br) | C-H Stretch (asymm/symm) | 2950 - 2850 | Medium |

| Bromomethyl (-CH₂Br) | C-H Wag | 1300 - 1150 | Medium |

| Bromomethyl (-CH₂Br) | C-Br Stretch | 690 - 515 | Medium to Strong |

| Ether (-O-) | C-O-C Asymmetric Stretch | 1270 - 1230 | Strong |

| Chlorophenyl | C-Cl Stretch | 850 - 550 | Medium to Strong |

Due to the rotational freedom around the C-O-C ether linkage and the C-C bond of the bromomethyl group, 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene can exist in various conformations. Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive tool for studying this conformational flexibility. nih.gov

By comparing experimental spectra with theoretical calculations for different stable conformers (e.g., using Density Functional Theory - DFT), it is possible to identify the predominant conformation in a given state (solid, liquid, or gas). researchgate.net Changes in the relative intensities of certain Raman peaks with temperature can also provide information about the energy differences between various conformers. researchgate.net The vibrational modes of the bromomethyl group may also be affected by its orientation relative to the benzene ring, potentially influencing the C-H and C-Br vibrational frequencies.

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. carleton.edumdpi.com While specific XRD data for 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is not publicly available, analysis of its crystalline derivatives or closely related structures provides a robust framework for understanding its molecular conformation and solid-state packing.

A single-crystal XRD study would unambiguously determine the molecular structure of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene. carleton.edu This includes precise measurements of all bond lengths, bond angles, and torsion angles. brynmawr.edu For this non-chiral molecule, the analysis would focus on its conformation.

Key conformational parameters that would be elucidated include:

Dihedral Angles: The twist angles of the two phenyl rings relative to the central C-O-C plane would be precisely defined. This is a critical feature for diaryl ethers, which rarely adopt a fully planar conformation due to steric hindrance.

Bond Angles: The C-O-C bond angle of the ether linkage would be determined.

Bromomethyl Group Orientation: The conformation of the -CH₂Br group, specifically its torsion angle with respect to the benzene ring, would be established.

This data provides a definitive picture of the molecule's shape as it exists within the crystal lattice, which is the result of a balance between intramolecular steric effects and intermolecular packing forces. brynmawr.edu

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.orgnih.gov The functional groups present in 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene—specifically the bromine and chlorine atoms, and the aromatic rings—are expected to play a dominant role in directing the supramolecular assembly.

Likely intermolecular interactions include:

Halogen Bonding: The electrophilic region on the bromine atom (a σ-hole) can interact with nucleophilic sites on adjacent molecules. C-Br···Br and C-Br···O interactions are commonly observed in the crystal structures of related brominated compounds. researchgate.net Similarly, the chlorine atom can participate in C-Cl···O or C-Cl···π interactions.

Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···O, C-H···Cl, and C-H···Br hydrogen bonds are highly probable, where the aromatic or methylene C-H groups act as donors. researchgate.net

π-Interactions: Aromatic rings can interact through π-π stacking (face-to-face) or C-H···π (edge-to-face) interactions, which are crucial in the packing of many aromatic compounds. mdpi.com

Table 2: Common Intermolecular Interactions in Crystalline Derivatives of Halogenated Phenyl Ethers

| Interaction Type | Description | Typical Distance Range (Å) |

|---|---|---|

| C-Br···Br | Interaction between bromine atoms | 3.30 - 3.70 |

| C-H···O | Weak hydrogen bond to ether oxygen | 2.20 - 2.80 (H···O) |

| C-H···Halogen (Br/Cl) | Weak hydrogen bond to halogen atom | 2.50 - 3.00 (H···X) |

| π-π Stacking | Interaction between aromatic rings | 3.30 - 3.80 (Centroid-to-centroid) |

| C-H···π | Interaction of a C-H bond with an aromatic ring | 2.50 - 2.90 (H···π centroid) |

Computational and Theoretical Studies on 1 Bromomethyl 3 4 Chlorophenoxy Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with high accuracy. For a molecule like 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene, DFT calculations would provide fundamental insights into its behavior and characteristics.

Geometry Optimization and Energetic Landscape Exploration

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. DFT methods are used to find the minimum energy conformation of the molecule.

Methodology : Researchers would typically employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311G(d,p)) to perform the calculations. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state (a true minimum on the potential energy surface) is found.

Energetic Landscape : By exploring various starting geometries, particularly rotation around the ether linkage and the bromomethyl group, a computational chemist can map out the energetic landscape. This reveals different conformers (stable isomers) and the energy barriers between them, providing insight into the molecule's flexibility.

No specific optimized geometry data or energetic landscape analysis for 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is available in the reviewed literature.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic properties.

HOMO-LUMO Gaps : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

Charge Distribution : Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This reveals the distribution of electrons across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) centers.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. It uses a color scale to show regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the oxygen and chlorine atoms, while the hydrogen atoms of the bromomethyl group would likely show positive potential.

Specific values for the HOMO-LUMO gap, atomic charge distributions, and MEP maps for 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene have not been reported in the available literature.

Interactive Data Table: Key Electronic Parameters (Hypothetical) This table illustrates the type of data that would be generated from DFT calculations. The values are for demonstration purposes only and are not based on actual published results for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the 1H and 13C NMR chemical shifts. These predicted shifts are valuable for assigning signals in experimentally obtained spectra.

Vibrational Frequencies : DFT can compute the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies correlate with the peaks observed in Infrared (IR) and Raman spectra. The calculations help in assigning specific vibrational modes, such as C-H stretches, C-O ether stretches, C-Cl stretches, and C-Br stretches, to the experimental spectral bands.

No theoretically predicted NMR or vibrational frequency data for 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is available in the reviewed sources.

Mechanistic Pathway Investigations

Computational chemistry is instrumental in elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization for Key Reaction Steps

For any chemical reaction involving 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene, such as a nucleophilic substitution at the bromomethyl group, DFT can be used to locate the transition state (TS). The TS is the highest energy point along the reaction coordinate. Its geometry and energy are critical for understanding the reaction's feasibility and kinetics. Characterizing the TS involves identifying a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

Reaction Energy Profiles and Kinetic Barriers

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction. The energy difference between the reactants and the transition state is the activation energy or kinetic barrier. A higher barrier indicates a slower reaction rate. Such profiles are essential for predicting reaction outcomes and optimizing reaction conditions.

No published studies detailing the characterization of transition states or reaction energy profiles for reactions involving 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene were found.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) offers a powerful framework for analyzing the chemical bonding and structure of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene. By examining the topology of the electron density, methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide a detailed picture of the bonding interactions.

QTAIM analysis focuses on the properties of the electron density (ρ) at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The values of the Laplacian of the electron density (∇²ρ) and the electron density itself at these points characterize the nature of the chemical bond. For 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene, the analysis of key bonds reveals a spectrum of interaction types.

For instance, the C-O bonds of the ether linkage and the aromatic C-C bonds are expected to show characteristics of covalent bonds, with a significant negative Laplacian value, indicating electron density concentration. In contrast, weaker interactions, such as potential intramolecular hydrogen bonds involving the bromomethyl group, would exhibit much smaller electron density and positive Laplacian values, typical of closed-shell interactions.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Ellipticity (ε) |

| C-O (ether) | 0.250 | -0.850 | 0.020 |

| C-Br | 0.180 | -0.450 | 0.015 |

| C-Cl | 0.195 | -0.520 | 0.010 |

| Aromatic C-C | 0.320 | -1.100 | 0.230 |

Note: This data is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis complements QTAIM by localizing the electron density into bonds and lone pairs, providing insight into donor-acceptor interactions and hyperconjugation. This analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene, significant delocalization is expected from the oxygen lone pairs into the antibonding orbitals of the adjacent aromatic rings.

Table 2: Hypothetical NBO Second-Order Perturbation Analysis for 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) | π(C-C) (Aromatic Ring 1) | 15.5 |

| LP(O) | π(C-C) (Aromatic Ring 2) | 12.0 |

| π(C-C) | π(C-C) (Aromatic Ring 1) | 2.5 |

| π(C-C) | σ(C-Br) | 0.8 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration

The flexibility of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is primarily dictated by the rotation around the two C-O single bonds of the ether linkage. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational space and identify the most stable conformers and the energy barriers between them.

By simulating the molecule's movement over time, MD can map out the potential energy surface as a function of the key dihedral angles (φ1 and φ2), which define the orientation of the two aromatic rings relative to the C-O-C plane. The simulations would likely reveal several low-energy conformers corresponding to specific rotational arrangements. The relative populations of these conformers can be estimated from the simulation time spent in each state.

The results of such simulations would indicate that the global minimum energy conformer likely adopts a "skewed" or "twisted" arrangement to minimize steric hindrance between the two bulky aromatic groups. A fully planar conformation is expected to be energetically unfavorable due to significant steric clashes.

Table 3: Hypothetical Conformational Analysis from Molecular Dynamics of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene

| Conformer | Dihedral Angle φ1 (°) | Dihedral Angle φ2 (°) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum (Skewed) | ± 70 | ± 30 | 0.00 | 65 |

| Local Minimum (Twisted) | ± 120 | ± 45 | 1.50 | 25 |

| Transition State (Planar-like) | 0 | 180 | 4.50 | <1 |

Note: This data is hypothetical and for illustrative purposes.

The energy barriers between these conformers determine the rate of interconversion at a given temperature. Understanding this conformational flexibility is essential as the three-dimensional shape of the molecule can influence its physical properties and interactions with other molecules.

Synthetic Utility and Applications in Complex Organic Synthesis

Precursor in the Construction of Polyfunctionalized Aromatic Systems

The presence of a reactive benzylic bromide allows 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene to serve as an effective electrophile in various carbon-carbon bond-forming reactions. This reactivity is fundamental to its role in the construction of polyfunctionalized aromatic systems. For instance, it can be utilized in Friedel-Crafts alkylation reactions to introduce the (3-(4-chlorophenoxy)phenyl)methyl moiety onto other aromatic rings, thereby creating more complex diaryl or triaryl methane (B114726) structures. youtube.com

Below is a table summarizing the key reactive sites and their potential transformations in the construction of polyfunctionalized aromatic systems.

| Reactive Site | Type of Reaction | Potential Products |

| Bromomethyl Group | Friedel-Crafts Alkylation | Polyarylalkanes |

| Bromomethyl Group | Nucleophilic Substitution | Ethers, esters, nitriles, etc. |

| Aromatic Rings | Electrophilic Aromatic Substitution | Further substituted aromatic systems |

Scaffold for Heterocyclic Ring Annulation

The bifunctional nature of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene makes it a suitable scaffold for the synthesis of heterocyclic compounds through annulation reactions. bris.ac.uknih.govrsc.org The bromomethyl group can react with dinucleophiles, leading to the formation of a new heterocyclic ring fused to the benzene (B151609) ring.

For example, reaction with a binucleophile such as a 1,2-aminoalcohol or a 1,3-diamine can lead to the formation of six- or seven-membered heterocyclic rings, respectively. bris.ac.uk The general mechanism involves an initial nucleophilic attack by one of the nucleophilic centers on the benzylic carbon, followed by an intramolecular cyclization by the second nucleophilic group. This strategy provides a convergent approach to a variety of heterocyclic systems that are prevalent in medicinal chemistry and materials science. researchgate.net

The following table illustrates potential heterocyclic systems that could be synthesized from 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene.

| Dinucleophile | Resulting Heterocycle |

| 1,2-Aminoalcohol | Tetrahydro-1,4-benzoxazepine derivative |

| 1,3-Diamine | Tetrahydro-1,4-benzodiazepine derivative |

| 1,2-Aminothiol | Tetrahydro-1,4-benzothiazepine derivative |

Intermediate in the Synthesis of Potential Pharmaceutical Candidates

The structural motif of a diaryl ether is present in numerous biologically active molecules. mdpi.comnih.govborregaard.commdpi.compyglifesciences.comnih.gov Consequently, 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene represents a key intermediate for the synthesis of potential pharmaceutical candidates. The ability to introduce various functionalities via the bromomethyl group allows for the systematic modification of the molecule's structure to optimize its biological activity.

Role in the Preparation of Agrochemicals and Functional Materials

The application of diaryl ether derivatives in the agrochemical industry is well-established, with many compounds exhibiting herbicidal or insecticidal properties. google.comgoogle.com Although direct patent literature for 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene in agrochemical formulations is scarce, its isomeric counterpart, 1-(bromomethyl)-4-(4-chlorophenoxy)benzene, has been cited in patents for the synthesis of fungicidal and pesticidal compounds. This suggests a potential utility for the title compound in similar applications, where the diaryl ether scaffold is often crucial for biological efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of 3-(4-chlorophenoxy)toluene using reagents like -bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) . Alternative routes may involve electrophilic substitution or coupling reactions. Critical parameters include temperature control (20–40°C), solvent polarity (e.g., CCl or CHCl), and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H NMR (δ ~4.5 ppm for -CHBr, aromatic protons split due to substituents) and C NMR (δ ~30 ppm for CHBr, ~150 ppm for ether linkage) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 295.96 (CHBrClO) .

- Elemental Analysis : Matches calculated C, H, Br, and Cl percentages.

- FTIR : Peaks at ~600 cm (C-Br stretch) and ~1250 cm (C-O-C ether vibration) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (may cause irritation) .

- Ventilation : Use fume hoods due to volatility and potential respiratory hazards.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

- Storage : In amber glass vials at 2–8°C under inert atmosphere (N/Ar) to prevent degradation .

Advanced Research Questions

Q. How do electronic and steric effects of the bromomethyl and 4-chlorophenoxy groups influence reactivity in cross-coupling reactions?

- Methodology :

- Suzuki Coupling : The -CHBr group acts as an electrophilic site for Pd-catalyzed coupling with boronic acids, while the 4-chlorophenoxy group may sterically hinder ortho substitution. Computational studies (DFT) predict charge distribution and regioselectivity .

- Nucleophilic Substitution : SN reactivity at the benzyl bromide site is modulated by the electron-withdrawing Cl substituent, which stabilizes transition states. Kinetic studies (e.g., varying nucleophiles like NaN) quantify reactivity .

Q. What computational approaches are suitable for predicting solvent interactions and stability of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and solvation energies .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or THF) to predict solubility and aggregation behavior. Tools like UCSF Chimera visualize molecular conformations .

- COSMO-RS : Predict partition coefficients (log P) for solvent optimization in synthesis .

Q. How can researchers resolve contradictions in reported spectroscopic data or reaction yields?

- Methodology :

- Comparative Analysis : Replicate experiments under varying conditions (e.g., solvent polarity, catalyst loading) to identify critical variables .

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if single crystals are obtainable) or 2D NMR (COSY, HSQC) .

- Literature Benchmarking : Compare with structurally analogous compounds (e.g., 1-(Bromomethyl)-3-(trifluoromethyl)benzene) to identify trends .

Q. What role does this compound play in designing bioactive molecules or agrochemicals?

- Methodology :

- Pharmacophore Development : The bromomethyl group serves as a "handle" for functionalization (e.g., attaching triazoles or amines). The 4-chlorophenoxy moiety is common in herbicides (e.g., flufenprox), suggesting potential agrochemical applications .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing Br with -OH or -NH) and test bioactivity against target enzymes or pests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.